molecular formula C15H13N3O2S B14928624 3-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-sulfanylquinazolin-4(3H)-one

3-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-sulfanylquinazolin-4(3H)-one

Katalognummer: B14928624
Molekulargewicht: 299.3 g/mol
InChI-Schlüssel: HUVCKFLBSYWVNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-SULFANYL-4(3H)-QUINAZOLINONE is a complex organic compound characterized by its unique structure, which includes a quinazolinone core and a pyridinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridinyl derivative, the reaction proceeds through a series of steps involving sulfonation, oxidation, and cyclization to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-SULFANYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazolinone.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone and pyridinyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-SULFANYL-4(3H)-QUINAZOLINONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Pyridinyl Derivatives: Compounds with pyridinyl groups and varying functional groups.

Uniqueness

3-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to its specific combination of a quinazolinone core and a pyridinyl group with sulfonyl substitution. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C15H13N3O2S

Molekulargewicht

299.3 g/mol

IUPAC-Name

3-(2,4-dimethyl-6-oxopyridin-1-yl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H13N3O2S/c1-9-7-10(2)17(13(19)8-9)18-14(20)11-5-3-4-6-12(11)16-15(18)21/h3-8H,1-2H3,(H,16,21)

InChI-Schlüssel

HUVCKFLBSYWVNY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)N(C(=C1)C)N2C(=O)C3=CC=CC=C3NC2=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.